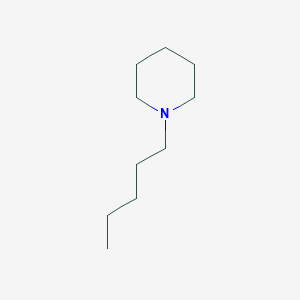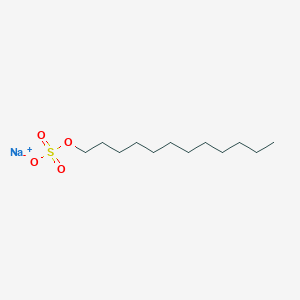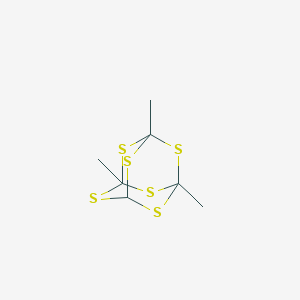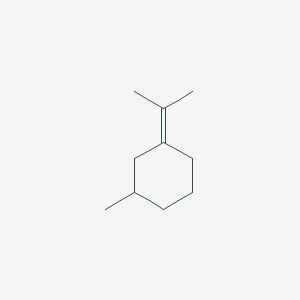
m-Menth-3(8)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Menth-3(8)-ene is a natural compound that belongs to the class of terpenes. It is commonly found in plants such as Eucalyptus, Thyme, and Rosemary. The compound has been studied extensively due to its various biological activities.
Mécanisme D'action
The mechanism of action of m-Menth-3(8)-ene is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including modulation of the immune system, inhibition of oxidative stress, and regulation of gene expression.
Effets Biochimiques Et Physiologiques
M-Menth-3(8)-ene has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using m-Menth-3(8)-ene in lab experiments is its availability. The compound can be easily synthesized or extracted from natural sources. Additionally, the compound has been extensively studied, making it a well-characterized compound. However, one of the limitations of using m-Menth-3(8)-ene in lab experiments is its volatility. The compound is highly volatile, which may lead to loss of the compound during experiments.
Orientations Futures
There are various future directions for the study of m-Menth-3(8)-ene. One of the future directions is the study of the compound's potential use in the treatment of cancer and neurological disorders. Additionally, the compound's potential as an antimicrobial agent and its use in food preservation can be further explored. Furthermore, the development of novel synthesis methods for m-Menth-3(8)-ene can be explored to improve the yield and purity of the compound.
Méthodes De Synthèse
M-Menth-3(8)-ene can be synthesized through various methods, including steam distillation, solvent extraction, and chemical synthesis. However, the most commonly used method is steam distillation. In this method, the plant material is subjected to high-temperature steam, which causes the release of volatile compounds, including m-Menth-3(8)-ene. The compound is then separated from the steam by cooling and condensing the steam.
Applications De Recherche Scientifique
M-Menth-3(8)-ene has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders. The compound has been shown to have a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. Additionally, m-Menth-3(8)-ene has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
13828-34-7 |
|---|---|
Nom du produit |
m-Menth-3(8)-ene |
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h9H,4-7H2,1-3H3 |
Clé InChI |
NBSQIOVLBNJEFJ-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C(C)C)C1 |
SMILES canonique |
CC1CCCC(=C(C)C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



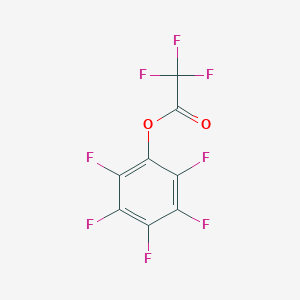
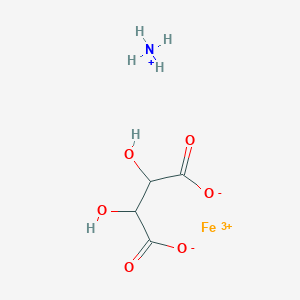
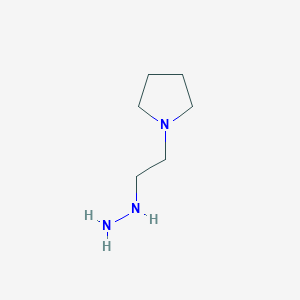
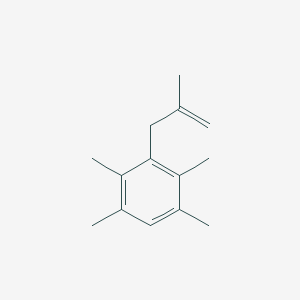
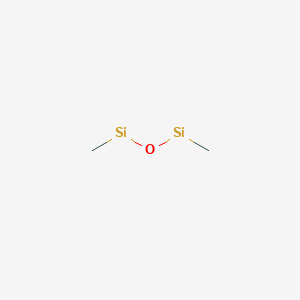

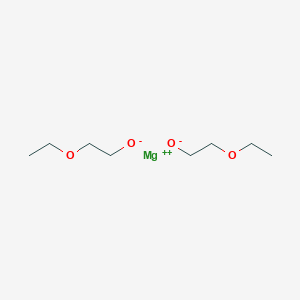
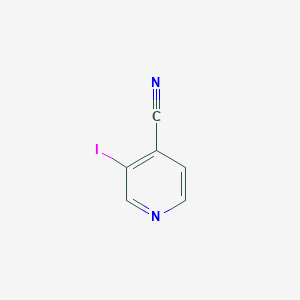

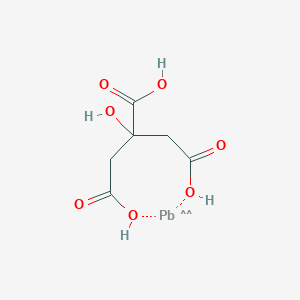
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
